2-Propionylpiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-pyrrolidin-2-ylpropan-1-one |
InChI |
InChI=1S/C7H13NO/c1-2-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3 |
InChI Key |
VZOCHZFQIYOLNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propionylpiperidine and Analogues
De Novo Synthesis of 2-Propionylpiperidine Core Structures
De novo synthesis refers to the construction of the piperidine (B6355638) ring from simpler, acyclic precursors. fiveable.me These methods are fundamental for creating the core structure and often allow for the early introduction of desired substituents and stereocenters.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are advantageous for building molecular complexity in a convergent and atom-economical fashion. Several MCRs have been developed for the synthesis of highly functionalized piperidines.
One notable approach involves a one-pot condensation reaction using a β-keto ester, an aromatic aldehyde, and an amine, catalyzed by an agent like zirconium(IV) chloride. researchgate.net This method yields highly substituted piperidines under mild conditions. researchgate.net Another strategy, inspired by biosynthesis, utilizes a three-component vinylogous Mannich-type reaction of a 1,3-bis-silylenol ether, an aldehyde, and a chiral amine to produce chiral dihydropyridinone adducts, which serve as versatile intermediates for various piperidine alkaloids. rsc.org The development of four-component reactions has further expanded the toolkit, enabling the assembly of complex piperidone scaffolds through sequences that can involve intermolecular Diels-Alder reactions. researchgate.net
Table 1: Examples of Multi-Component Reactions for Piperidine Synthesis
| Catalyst/Promoter | Reactants | Key Intermediate/Product Type | Reference |
|---|---|---|---|
| ZrCl₄ | β-keto ester, Aromatic Aldehyde (2 equiv.), Amine (2 equiv.) | Highly functionalized piperidine | researchgate.net |
| Sn(OTf)₂ | 1,3-bis-trimethylsily enol ether, Aldehyde, Chiral α-methyl benzylamine | Chiral 2,3-dihydropyridinone | rsc.org |
| Rhodium(I) | α,β-unsaturated imine, Alkyne | Densely substituted tetrahydropyridine | nih.gov |
| None (Thermal) | Pyridinium (B92312) ylide, Aldehyde, Michael acceptor, Ammonium (B1175870) acetate (B1210297) | Pyridinium-substituted piperidin-2-one | bohrium.com |
Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of heterocyclic rings. researchgate.net In the context of piperidine synthesis, this can occur via an intramolecular cyclization of an amino-aldehyde or amino-ketone, or through an intermolecular double reductive amination (DRA) of a dicarbonyl compound with an amine source. nih.govchim.it
The DRA of a 1,5-dicarbonyl compound (or a protected precursor) with an amine like ammonium acetate is a direct and powerful method for constructing the piperidine skeleton. chim.it This "one-pot" process typically involves at least four sequential steps: initial imine formation, reduction, a second intramolecular imine formation, and a final reduction. chim.it Various reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. chim.itmdpi.com This strategy has been successfully used in the synthesis of numerous polyhydroxypiperidines, where the dicarbonyl substrate is often derived from carbohydrates. chim.it
Table 2: Reductive Amination Conditions for Piperidine Synthesis
| Reaction Type | Substrate | Amine Source | Reducing Agent | Catalyst | Reference |
|---|---|---|---|---|---|
| Double Reductive Amination (DRA) | 1,5-dicarbonyl compound | Ammonia | H₂ (35 atm) | Not specified | chim.it |
| Double Reductive Amination (DRA) | 5-keto-D-glucose derivative | Benzhydrylamine | NaBH₃CN | None | chim.it |
| Intramolecular | ω-amino fatty acids | Internal amine | Phenylsilane | Iron complex | nih.gov |
| Reductive Transamination | Pyridinium salt | External (hetero)aryl amine | HCOOH (transfer hydrogenation) | Rhodium complex | acs.org |
Controlling the stereochemistry of substituents on the piperidine ring is crucial for accessing specific biologically active isomers. Significant research has focused on diastereoselective and enantioselective methods for piperidine synthesis. rsc.org
Enantioselective approaches often rely on chiral auxiliaries, catalysts, or starting materials. For instance, using (R)-phenylglycinol as a chiral auxiliary allows for the cyclodehydration of achiral aryl-δ-oxoacids into chiral non-racemic bicyclic lactams. nih.govrsc.org These lactams are versatile intermediates that can be elaborated into enantiopure 2-substituted piperidines. nih.govrsc.org Catalytic methods include the use of chiral rhodium complexes for the asymmetric hydrogenation of substituted pyridinium salts or for the asymmetric reductive Heck reaction of boronic acids with dihydropyridine (B1217469) derivatives, affording enantioenriched products with high enantioselectivity (ee). researchgate.netsnnu.edu.cn
Diastereoselective syntheses aim to control the relative configuration of multiple stereocenters. Iron(III) chloride has been used as an eco-friendly catalyst to promote the cyclization of β-amino allylic alcohol derivatives, leading to cis-2,6-disubstituted piperidines with high diastereomeric ratios (dr >99/1) through a process of thermodynamic equilibration. nih.govorganic-chemistry.org Domino reactions, such as an enolate-mediated imino-aldol followed by an intramolecular aza-Michael reaction, have also been developed for the highly diastereoselective synthesis of functionalized 2,6-disubstituted piperidines. bohrium.com
Functionalization and Derivatization of Piperidine Scaffolds
An alternative to de novo synthesis is the modification of a pre-formed piperidine ring. This approach is useful for creating analogues or for introducing specific functional groups at a late stage in a synthetic sequence.
Acylation is a common method for functionalizing the piperidine scaffold at either the ring nitrogen or a carbon atom.
N-Acylation: The piperidine nitrogen is a nucleophilic secondary amine and readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This reaction is often used to install a wide variety of substituents. For example, N-acylation with a derivative of indole-3-acetic acid has been employed as a key step in the synthesis of certain alkaloids. ub.edu
C-Acylation: Introducing an acyl group at a carbon atom, particularly at the C2 position adjacent to the nitrogen, is more complex. This typically requires the generation of a carbanion or an equivalent nucleophile at the target carbon. One method involves the deprotonation of an N-Boc-2-cyanopiperidine with a strong base, followed by quenching with an electrophile like an acyl chloride. acs.org Another advanced strategy is the palladium-catalyzed Stille cross-coupling of α-stannylated piperidines with acyl chlorides, which can proceed with high stereospecificity. nih.gov
Introducing a propionyl group (or any acyl group) with stereochemical control onto a piperidine ring is a significant synthetic challenge. Such transformations are critical for the synthesis of specific stereoisomers of compounds like this compound.
Stereospecific cross-coupling reactions provide a powerful solution. The palladium-catalyzed acylation of enantioenriched α-stannylated N-Boc-piperidine with an acyl chloride can proceed with net retention of configuration at the carbon-tin center. nih.gov This allows the configuration of the starting stannane (B1208499) to be directly translated to the final acylated product, enabling predictable access to a specific enantiomer. nih.gov
Another strategy involves the stereoselective synthesis of a piperidinone precursor where the propionyl group is part of an ester linkage. For example, a stereoselective total synthesis of [2(S)-phenyl-propionyl]-2-piperidinone-3-(R)-yl-ester has been achieved using a Steglich esterification to couple the two chiral fragments. researchgate.net Subsequent chemical manipulation could potentially transfer the propionyl group to the C2 position.
Substitution and Modification on the Piperidine Ring
The chemical derivatization of a pre-existing piperidine ring is a crucial strategy for creating diverse analogues. This approach allows for the introduction of various functional groups and structural motifs onto the saturated heterocycle, thereby tuning its chemical and physical properties. Methodologies range from functionalizing specific carbon atoms to constructing complex ring systems fused to the piperidine core.
A key strategy involves the in-situ generation of reactive intermediates from piperidine precursors. For instance, stable cyclic iminium salts, prepared from heteroaryl amines and ketoacrylate feedstocks, serve as versatile platforms for derivatization. chemrxiv.org These intermediates can undergo nucleophilic addition at the C2 position with sources of trifluoromethyl, methyl, and cyano groups. chemrxiv.org Furthermore, by tautomerizing the iminium salt to its corresponding enamine using a base, electrophilic functionalization can be achieved at the C3 position. chemrxiv.org This dual reactivity allows for sequential C3 and C2 functionalization, enabling the modular construction of piperidine derivatives with complex substitution patterns. chemrxiv.org
Electrophilic substitution directly on the piperidine ring can also be achieved. In one such method, N-arabinosyl dehydropiperidinones, which possess an enamine structure, undergo electrophilic substitution to yield 5-nitro- and 5-halogen dehydropiperidinones. researchgate.net The resulting halogenated piperidines are particularly valuable as they can be used in subsequent palladium-catalyzed coupling reactions, such as the Heck reaction, to introduce aryl or vinyl substituents. researchgate.netwhiterose.ac.uk This has been demonstrated in the synthesis of 2-substituted-5-benzylic-5,6-dehydropiperidines. whiterose.ac.uk
Another advanced modification involves the construction of a spirocyclic moiety on the piperidine ring. beilstein-journals.org One synthetic approach to an analogue of the DPP-4 inhibitor Alogliptin involved constructing a cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring itself. beilstein-journals.org This highlights a strategy where complex substitutions are incorporated into the building blocks before the final heterocycle is formed.
The table below summarizes selected examples of piperidine ring modifications.
| Starting Material Type | Reaction Type | Reagents/Conditions | Position(s) Modified | Resulting Structure | Ref |
| Cyclic Iminium Salt | Nucleophilic Addition | MeMgBr or TMSCF₃ or TMSCN | C2 | C2-methyl, C2-trifluoromethyl, or C2-cyano piperidine | chemrxiv.org |
| Cyclic Iminium Salt | Electrophilic Acylation (via enamine) | Hünig's base, Benzoyl chloride | C3 | C3-benzoyl piperidine | chemrxiv.org |
| N-arabinosyl dehydropiperidinone | Electrophilic Halogenation | N-Bromosuccinimide | C5 | 5-Bromo-dehydropiperidinone | researchgate.net |
| 2-substituted-5-methylenepiperidine | Heck Coupling | Aryl iodides, Pd catalyst | C5 | 2-substituted-5-benzylic-5,6-dehydropiperidine | whiterose.ac.uk |
Application of Organocatalysis in Piperidine Synthesis
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, particularly for the construction of heterocyclic compounds like piperidine. wikipedia.org It offers an alternative to metal-based catalysts, contributing to greener chemical processes. wikipedia.org In the context of piperidine synthesis, organocatalysis is instrumental in forming the ring structure, often with a high degree of control over the spatial arrangement of atoms (stereocontrol). wikipedia.orgnih.gov
Enamine and Iminium Catalysis in Piperidine Formation
Two of the most prominent activation modes in organocatalysis are enamine and iminium ion catalysis, both of which rely on the transient and reversible formation of these intermediates from carbonyl compounds and amine catalysts. wikipedia.orgnobelprize.org
Iminium Catalysis involves the reaction of a secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. wikipedia.orgacs.org This condensation forms a positively charged iminium ion, which is significantly more electrophilic than the starting carbonyl compound. acs.org This "LUMO-lowering" activation enhances the substrate's reactivity towards nucleophiles. This strategy is widely used in cycloaddition reactions to form six-membered rings. For example, chiral secondary amines like diphenylprolinol silyl (B83357) ether can catalyze the asymmetric intermolecular aza-[3 + 3] cycloaddition of unsaturated aldehydes and enecarbamates to produce chiral piperidine rings with high yield and excellent enantioselectivity. rsc.org The reaction proceeds through the formation of a vinyl iminium intermediate from the unsaturated aldehyde and the amine catalyst. rsc.org
Enamine Catalysis , conversely, involves the reaction of a secondary amine catalyst with a saturated aldehyde or ketone to form a nucleophilic enamine. wikipedia.orgnobelprize.org This "HOMO-raising" activation turns the carbonyl compound into a potent nucleophile capable of reacting with various electrophiles. A classic application is the reaction of ketones with cyclic imines like Δ¹-piperideine. acs.org The organocatalyst, such as L-proline, facilitates the formation of an enamine from acetone (B3395972), which then attacks the electrophilic C=N bond of the cyclic imine in a Mannich-type reaction to form a 2-substituted piperidine. acs.org Studies on the reactivity of enamines have shown that factors such as the ring size of the amine catalyst (e.g., pyrrolidine (B122466) vs. piperidine) and the direction of pyramidalization at the enamine nitrogen significantly affect catalytic efficiency. rsc.orgrsc.org
The dual nature of these catalytic modes can be exploited in tandem reactions, where a reaction sequence may involve both iminium and enamine intermediates, allowing for the rapid construction of complex, polysubstituted piperidines from simple precursors. nobelprize.orgnih.gov
Asymmetric Organocatalytic Methodologies for Stereocontrol
A major advantage of organocatalysis is the ability to achieve high levels of stereocontrol by using chiral catalysts. wikipedia.org This is particularly critical in pharmaceutical chemistry, where a specific stereoisomer of a molecule is often responsible for its therapeutic effect.
Numerous asymmetric organocatalytic methods have been developed for the synthesis of chiral piperidines. Proline and its derivatives are among the most successful catalysts. acs.org For instance, the direct asymmetric Mannich addition of acetone to Δ¹-piperideine, catalyzed by (L)-proline, yields (+)-pelletierine, a piperidine alkaloid, in a single step with high enantioselectivity. acs.org
Domino or cascade reactions, where multiple bonds are formed in a single operation, are particularly efficient for constructing complex chiral molecules. An organocatalytic domino Michael addition/aminalization process, using a diarylprolinol silyl ether catalyst, allows for the synthesis of polysubstituted piperidines from aldehydes and nitroolefins. acs.org This method can create four contiguous stereocenters in the piperidine ring in one step with excellent enantioselectivity. acs.org Similarly, organocatalytic cascade reactions have been employed to synthesize spiro-oxindole piperidine derivatives through Michael/aza-Henry/hemiaminalization sequences, yielding products with significant biological potential. acs.org
The choice of catalyst and reaction conditions is paramount for achieving the desired stereochemical outcome. Jørgensen and coworkers demonstrated the power of iminium-ion activation in the enantioselective synthesis of the serotonin (B10506) reuptake inhibitor (-)-paroxetine. mdpi.com They utilized a chiral diarylprolinol silyl ether to catalyze the conjugate addition of a malonate to an α,β-unsaturated aldehyde, establishing the trans-stereochemistry of two key substituents on what would become the piperidine ring. mdpi.com
The following table presents selected examples of asymmetric organocatalytic methods for piperidine synthesis, highlighting the catalyst used and the stereochemical outcome.
| Reaction Type | Reactants | Catalyst | Product Type | Yield | Stereoselectivity (dr / er or ee) | Ref |
| Mannich Reaction | Acetone + Δ¹-piperideine | (L)-Proline | 2-Acetonylpiperidine ((+)-Pelletierine) | 41% | 91% ee | acs.org |
| [3+3] Cycloaddition | Cinnamaldehyde + Encarbamate | (S)-Diphenylprolinol silyl ether | Chiral Piperidine | High | >99% ee | rsc.org |
| Domino Michael/Aminalization | Aldehyde + Nitroolefin | O-TMS diphenylprolinol | Polysubstituted Piperidine | N/A | Excellent ee | acs.org |
| Michael/aza-Henry/ Hemiaminalization Cascade | Isatin-derived imine + Nitroalkene | Chiral Thiourea-Amine | Spiro-oxindole Piperidine | up to 94% | >20:1 dr, 99% ee | acs.org |
| Conjugate Addition | α,β-Unsaturated Aldehyde + Dimethyl Malonate | Diarylprolinol Silyl Ether | Substituted Aldehyde (Paroxetine precursor) | 90% | >19:1 dr, 99% ee | mdpi.com |
| Wolff/Amidation/Michael/ Hemiaminalization | 2-diazo-1,3-diketone + Amine + α,β-Unsaturated Aldehyde | Chiral Phosphoric Acid | Spirocyclic Piperidone | up to 76% | up to 80:20 dr, 97% ee | mdpi.com |
dr = diastereomeric ratio; er = enantiomeric ratio; ee = enantiomeric excess
Advanced Analytical and Structural Elucidation Techniques for 2 Propionylpiperidine Metabolites and Derivatives
High-Resolution Mass Spectrometry in Metabolite Identification
High-resolution mass spectrometry (HRMS) is a cornerstone of modern metabolomics, providing highly accurate mass measurements (typically with deviations of less than 5 ppm) that enable the determination of elemental compositions for unknown compounds. ijpras.comresearchgate.net Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers provide the resolving power necessary to distinguish metabolites from isobaric endogenous components in complex biological matrices. nih.govmdpi.com
Untargeted metabolomics is a hypothesis-free approach that aims to comprehensively profile all detectable small molecules in a biological sample. nih.govradboudumc.nl This high-resolution MS-based strategy is particularly effective for discovering novel biomarkers in disease states. nih.gov
A prominent example of this approach is the identification of novel biomarkers for pyridoxine-dependent epilepsy (PDE-ALDH7A1), an inborn error of lysine (B10760008) metabolism. nih.govmedrxiv.org In this research, scientists used an untargeted metabolomics method on plasma samples from patients. pdeonline.org This allowed for the discovery of several significantly elevated compounds, including piperidine-containing structures. nih.gov Among the identified biomarkers was 2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid (2-OPP), a derivative closely related to 2-propionylpiperidine. radboudumc.nlnih.gov The study demonstrated that 2-OPP and another biomarker, 6-oxopiperidine-2-carboxylic acid (6-oxoPIP), were consistently elevated in the plasma, urine, and cerebrospinal fluid of PDE-ALDH7A1 patients compared to controls. pdeonline.org
Table 1: Key Piperidine-Containing Biomarkers Identified via Untargeted Metabolomics in PDE-ALDH7A1
| Biomarker | Molecular Formula | Observation in Patient Samples |
|---|---|---|
| 2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid (2-OPP) | C9H15NO3 | Significantly increased concentrations in plasma, urine, and CSF. pdeonline.org |
| 6-oxopiperidine-2-carboxylic acid (6-oxoPIP) | C6H9NO3 | Increased concentrations in plasma, urine, and CSF. pdeonline.org |
| α-Aminoadipic semialdehyde (α-AASA) | C6H11NO3 | Known biomarker, readily identified and confirmed as elevated. nih.gov |
This table summarizes findings from studies on pyridoxine-dependent epilepsy, where untargeted metabolomics was crucial for biomarker discovery.
Tandem mass spectrometry (MS/MS), which involves the isolation and fragmentation of a specific ion, is essential for structural elucidation. nih.govnih.gov By inducing fragmentation, typically through collision-induced dissociation (CID), a parent ion breaks apart into characteristic product ions. researchgate.net Analyzing these fragmentation patterns provides critical clues about the molecule's substructures. acs.orglibretexts.org
In the structural analysis of piperidine (B6355638) alkaloids and their derivatives, MS/MS experiments reveal key fragmentation pathways. nih.gov For the biomarker 2-OPP, CID experiments showed that the precursor ion readily loses a neutral C3H6O moiety. acs.org This fragmentation pathway strongly suggested that the structure consisted of a piperideine-6-carboxylate (P6C) core functionalized with a C3H5O group. acs.orgnih.gov This type of analysis helps distinguish between isomers, as different structural arrangements often lead to distinct fragmentation patterns. nih.gov
Table 2: Characteristic Fragmentation in the Analysis of a 2-OPP Precursor Ion
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Structural Implication |
|---|
This table illustrates how fragmentation data from tandem mass spectrometry provides specific structural information about the precursor molecule.
Infrared Ion Spectroscopy (IRIS) for Molecular Structure Confirmation
While HRMS provides an elemental composition, it often cannot definitively identify a molecule's structure, especially when multiple isomers are possible. Infrared Ion Spectroscopy (IRIS) is an innovative technique that couples the selectivity of mass spectrometry with the structural diagnostic power of infrared spectroscopy. nih.govru.nl It provides a vibrational spectrum—a unique molecular fingerprint—for mass-selected ions, allowing for confident structural assignment. ru.nl
The IRIS technique is a form of tandem mass spectrometry where mass-selected ions are irradiated with a tunable infrared laser. ru.nl When the laser's frequency matches a vibrational mode of the ion, the ion absorbs photons, heats up, and undergoes fragmentation. uniroma1.it An IR spectrum is generated by plotting the fragmentation yield as a function of the IR laser wavelength. ru.nl This method was critical in the identification of the 2-OPP biomarker, where an experimental IR spectrum was successfully recorded for the mass-selected ion from a complex patient sample. nih.govradboudumc.nl
A major strength of IRIS is the ability to compare the experimental spectrum of an unknown ion with theoretically predicted spectra of candidate structures. nih.gov Using quantum-chemical methods like Density Functional Theory (DFT), it is possible to calculate the theoretical IR spectra for all plausible isomers. researchgate.netnih.gov
In the case of the biomarker discovered in PDE-ALDH7A1 patients, two primary candidate structures were proposed based on the mass and fragmentation data: 6-(2-oxopropyl)piperidine-2-carboxylic acid (the true structure of 2-OPP) and its isomer, 6-propionylpiperidine-2-carboxylic acid. acs.orgnih.gov While their general structures were similar, their calculated IR spectra showed subtle but clear differences. The experimental IRIS spectrum of the biomarker showed excellent agreement with the predicted spectrum for 6-(2-oxopropyl)piperidine-2-carboxylic acid, particularly in the carbonyl stretching region, thus confirming its identity and ruling out the propionyl isomer. acs.orgresearchgate.net
This table highlights the power of comparing experimental IRIS data with quantum-chemical calculations to distinguish between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural and stereochemical elucidation of organic molecules. numberanalytics.comox.ac.uk While MS and IRIS are powerful for identifying molecular formula and connectivity, NMR is often required to determine the precise three-dimensional arrangement of atoms, or stereochemistry. nih.gov This is crucial as different stereoisomers of a molecule can have vastly different biological activities.
In the context of piperidine derivatives, which often contain multiple chiral centers, NMR is used to assign the relative and absolute stereochemistry. longdom.org Although the initial discovery of the 2-OPP biomarker relied heavily on MS and IRIS, its definitive structural confirmation involved the chemical synthesis of reference standards. acs.org These synthesized standards were then fully characterized using NMR spectroscopy. acs.org Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, NOESY) allow chemists to establish proton-proton connectivities and through-space proximities, which in turn define the relative configuration of substituents on the piperidine ring. longdom.orgnetlify.app For instance, the analysis of coupling constants and Nuclear Overhauser Effect (nOe) correlations can distinguish between cis and trans diastereomers, an assignment that is challenging for mass spectrometry alone. ox.ac.uknetlify.app
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid | 2-OPP |
| 6-oxopiperidine-2-carboxylic acid | 6-oxoPIP |
| α-Aminoadipic semialdehyde | α-AASA |
| Piperideine-6-carboxylate | P6C |
Advanced Two-Dimensional NMR Pulse Sequences for Connectivity Elucidation
Two-dimensional (2D) NMR spectroscopy is a cornerstone technique for elucidating the complex structures of piperidine alkaloids and their derivatives. wikipedia.org Unlike one-dimensional NMR, which can suffer from significant signal overlap in complex molecules, 2D NMR spreads the information across two frequency axes, resolving ambiguities and revealing detailed connectivity between nuclei. europeanpharmaceuticalreview.comlibretexts.org A suite of advanced pulse sequences is employed to map out the complete molecular framework.
Key homonuclear and heteronuclear 2D NMR experiments used for structural elucidation include:
Correlation Spectroscopy (COSY): This is one of the most fundamental 2D NMR experiments, used to identify protons that are coupled to each other, typically through two or three bonds (2JHH or 3JHH). wikipedia.orglibretexts.org The spectrum displays the standard 1D proton spectrum on the diagonal, while off-diagonal cross-peaks connect protons that are scalar-coupled. This is invaluable for tracing the proton-proton networks within the piperidine ring and its substituents, such as the propionyl group.
Total Correlation Spectroscopy (TOCSY): The TOCSY experiment extends the correlations beyond directly coupled protons, revealing entire spin systems. A cross-peak appears between all protons within a coupled network, not just those that are directly connected. This is particularly useful for identifying all protons belonging to a specific structural fragment, even if some of the intermediate couplings are not resolved in the COSY spectrum.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the heteronuclei to which they are attached, most commonly 13C or 15N. wikipedia.orglibretexts.org Each peak in the 2D spectrum represents a one-bond connection (1JXH), providing an unambiguous assignment of a proton to its corresponding carbon or nitrogen atom. libretexts.org This is critical for assigning the carbon signals of the piperidine ring and the propionyl side chain.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is a powerful tool for piecing together different molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH). libretexts.org These "long-range" correlations are crucial for establishing the connectivity between quaternary carbons (which have no attached protons and are thus invisible in HSQC) and nearby protons. For instance, an HMBC experiment could show a correlation between the carbonyl carbon of the propionyl group and protons on the piperidine ring, confirming the attachment point.
The combined application of these techniques allows for a comprehensive mapping of the molecular structure. For example, in the analysis of novel piperidine derivatives, COSY, HMBC, and other 2D NMR methods are routinely used to unambiguously establish the structures of synthesized compounds. researchgate.net
Table 1: Application of 2D NMR Pulse Sequences in Structural Elucidation
| NMR Experiment | Type of Correlation | Primary Application for this compound Derivatives |
| COSY | 1H – 1H (through 2-3 bonds) | Identifies adjacent protons within the piperidine ring and the propionyl side chain. libretexts.org |
| TOCSY | 1H – 1H (through an entire spin system) | Links all protons within the piperidine ring system and separately within the propionyl group. |
| HSQC | 1H – 13C/15N (through 1 bond) | Assigns each proton to its directly attached carbon or nitrogen atom. libretexts.org |
| HMBC | 1H – 13C (through 2-3 bonds) | Connects molecular fragments, links protons to quaternary carbons (e.g., the carbonyl carbon), and confirms the substitution pattern on the piperidine ring. libretexts.org |
Computational Validation of NMR Assignments
While 2D NMR provides powerful experimental evidence for a given structure, its interpretation can be ambiguous, especially for complex molecules with multiple possible isomers. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an essential tool for validating and even revising proposed structures based on NMR data. acs.orgmdpi.com The methodology involves calculating the theoretical NMR chemical shifts for a proposed molecular structure and comparing them with the experimentally measured values. mdpi.com
The process generally follows these steps:
Conformational Search: The first step is to identify the low-energy three-dimensional conformations of the proposed molecule. The chemical shifts of a flexible molecule like this compound are a weighted average of the shifts of all its significantly populated conformers.
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional and basis set to find its most stable structure.
NMR Shielding Calculation: For each optimized low-energy conformer, the NMR isotropic shielding constants for each nucleus (e.g., 1H and 13C) are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com
Boltzmann Averaging and Scaling: The calculated shielding constants are averaged based on the predicted Boltzmann population of each conformer at the experimental temperature. These averaged shielding constants are then converted to chemical shifts by linear scaling, using parameters derived from benchmarking the computational method against a set of known molecules. mdpi.com
Comparison and Validation: The calculated chemical shifts are compared against the experimental NMR data. A high correlation between the theoretical and experimental values provides strong support for the proposed structure. Conversely, a significant deviation may indicate an incorrect structural or stereochemical assignment, prompting a re-evaluation of the data or the consideration of alternative isomers. acs.org
This integrated approach has proven invaluable in the structural elucidation of complex natural products, including alkaloids. mdpi.com For instance, machine learning-augmented DFT methods have been developed to improve the accuracy and throughput of validating and revising the structures of complex alkaloids. acs.org
Chromatographic Separation Techniques for Isomer and Diastereomer Resolution
The presence of one or more chiral centers in this compound and its metabolites results in the existence of stereoisomers (enantiomers and diastereomers). These isomers often exhibit different biological activities, making their separation and individual characterization crucial. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose. walshmedicalmedia.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of stereoisomers. walshmedicalmedia.comresearchgate.net For enantiomers, which have identical physical properties in an achiral environment, separation requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP). numberanalytics.com
Chiral Stationary Phases (CSPs): CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most popular and effective for a broad range of compounds. numberanalytics.com Columns like Chiralpak® and Chiralcel® are frequently used for the resolution of piperidine derivatives and other chiral molecules. researchgate.netunipa.it
Diastereomer Separation: Diastereomers have different physical properties and can often be separated on standard, non-chiral stationary phases (like C18 reversed-phase columns). researchgate.net However, the separation can be challenging if the stereocenters are distant from the main structural features. In such cases, specialized columns or derivatization to enhance the physical differences between the diastereomers may be necessary. nih.gov The separation of diastereomeric mixtures of piperidine derivatives has been successfully achieved using both normal-phase and reversed-phase HPLC. researchgate.net
Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for isomer analysis. nih.govnih.gov
Chiral GC Columns: Similar to HPLC, chiral stationary phases are available for GC columns, allowing for the direct separation of enantiomers. Chirasil-Val is one such phase used for the separation of stereoisomers of amino-containing compounds. nih.gov
Derivatization: Derivatization is a common strategy in GC to improve the volatility and thermal stability of analytes, as well as to enhance separation. For piperidine derivatives, derivatizing the amine group can improve chromatographic peak shape. Derivatizing a racemic mixture with a chiral reagent creates a pair of diastereomers, which can then be separated on a standard achiral GC column. researchgate.net
The choice of chromatographic method depends on the specific properties of the this compound derivative, including its volatility, polarity, and the nature of its isomeric forms.
Table 2: Chromatographic Techniques for Isomer Resolution of Piperidine Derivatives
| Technique | Stationary Phase Type | Common Application | Example Column/Phase |
| HPLC | Chiral (e.g., polysaccharide-based) | Separation of enantiomers. researchgate.net | Chiralpak IA, Chiralpak IB. researchgate.netunipa.it |
| HPLC | Achiral (e.g., C18, silica) | Separation of diastereomers. researchgate.netnih.gov | InertSustain C18. researchgate.net |
| GC-MS | Chiral | Direct separation of volatile enantiomers. nih.gov | Chirasil-L-Val. nih.gov |
| GC-MS | Achiral (e.g., polysiloxane) | Separation of diastereomers or enantiomers after chiral derivatization. researchgate.net | SH-I-5Sil MS. shimadzu.com.sg |
Molecular Interactions and Structure Activity Relationship Sar Studies of 2 Propionylpiperidine Analogues
Enzyme Binding and Inhibition Mechanisms
Analogues of 2-propionylpiperidine have been extensively studied as inhibitors of various enzymes, with a particular focus on soluble epoxide hydrolase (sEH).
Soluble Epoxide Hydrolase (sEH) Inhibitor Design and Optimization
The inhibition of soluble epoxide hydrolase (sEH) is a key area of investigation for piperidine-derived compounds. sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatetraenoic acids (DHETs). researchgate.netescholarship.orgnih.gov By inhibiting sEH, the levels of beneficial EETs are increased, which is a promising strategy for treating inflammatory diseases and hypertension. researchgate.netnih.gov
Structure-activity relationship (SAR) studies have been instrumental in optimizing piperidine-based sEH inhibitors. High-throughput screening identified lead compounds that were subsequently optimized to yield potent, non-urea amide inhibitors of human sEH with sub-nanomolar efficacy. researchgate.netnih.gov For instance, a dual phosphodiesterase-4 (PDE4) and sEH inhibitor, N-(4-methoxy-2-(trifluoromethyl)benzyl)-1-propionylpiperidine-4-carboxamide (MPPA), has been developed, demonstrating the versatility of the piperidine (B6355638) scaffold. nih.gov
Optimization strategies have included the introduction of various functional groups to the piperidine ring to enhance binding affinity and pharmacokinetic properties. For example, the creation of dual inhibitors, such as those targeting both sEH and peroxisome proliferator-activated receptors (PPARs), has been explored as a multifaceted approach to treating metabolic syndrome. nih.gov These efforts have led to the development of compounds with significant therapeutic potential. nih.gov
Table 1: Examples of Piperidine-Derived sEH Inhibitors and their Potency
| Compound | Target(s) | IC50 (nM) | Key Structural Features |
|---|---|---|---|
| Amide-piperidine-based inhibitor | sEH | Sub-nanomolar | Non-urea amide structure |
| N,N-diethylamide derivative (A1) | HsEH, MsEH | 2.2 (HsEH), 0.53 (MsEH) | Diethylamide at position 4 of piperidine |
| N-(4-methoxy-2-(trifluoromethyl)benzyl)-1-propionylpiperidine-4-carboxamide (MPPA) | sEH, PDE4 | Not specified | Propionylpiperidine-4-carboxamide core |
| 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide (PTUPB) | COX-2, sEH | Not specified | Dual inhibitor design |
Ligand-Enzyme Binding Site Characterization
The binding of piperidine-derived inhibitors to the active site of sEH has been characterized through crystallographic and computational studies. The sEH enzyme possesses a catalytic pocket with a key catalytic triad (B1167595) of amino acids: Asp333, Asp495, and His523. nih.gov The nucleophilic Asp333 attacks the epoxide, a process facilitated by the other residues in the triad. nih.gov
Inhibitors based on a piperidine scaffold typically interact with this catalytic triad. uni.lu The crystal structure of human sEH complexed with an amide-piperidine-based inhibitor has revealed that the inhibitor binds within the catalytic site. researchgate.net Fragment screening and high-throughput X-ray crystallography have further elucidated the specific interactions between ligands and the sEH binding pocket, identifying key hydrogen bonds and hydrophobic interactions that contribute to inhibitor potency. uni.lu These studies have also identified subpockets within the binding site, which can be targeted for the design of more selective inhibitors. uni.lu
Dissociation Rate Constants and Target Occupancy in Enzymatic Systems
The effectiveness of an enzyme inhibitor is not solely determined by its affinity (often expressed as the equilibrium dissociation constant, KD, or IC50), but also by its kinetic properties, such as the association (ka) and dissociation (kd) rate constants. sprpages.nl The dissociation rate constant (koff), in particular, determines the residence time of an inhibitor on its target, which can be a critical factor for its in vivo efficacy. nih.gov
For sEH inhibitors, a slow dissociation rate is often desirable as it can lead to prolonged target engagement and a more sustained therapeutic effect. While specific dissociation rate constants for this compound analogues are not always reported, the development of potent, sub-nanomolar inhibitors suggests a high degree of target occupancy. nih.gov Computational methods, such as umbrella sampling and milestoning, are being developed to predict the dissociation rates of ligands from their protein targets, which can aid in the design of inhibitors with optimized kinetic profiles. nih.gov The distribution of dissociation rate constants for a large set of protein-ligand complexes, including sEH, spans several orders of magnitude, highlighting the diversity of binding kinetics. nih.gov
Receptor Ligand Interactions
Piperidine derivatives are also known to interact with various receptors, often acting as allosteric modulators.
Allosteric Modulation by Piperidine Derivatives
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or inhibit the receptor's activity. Piperidine derivatives have been identified as positive allosteric modulators (PAMs) for several receptors. For example, 4-aryl piperidine amides have been developed as potent PAMs of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a potential target for the treatment of schizophrenia. nih.gov
The piperidine moiety is often a key structural element for the allosteric modulatory activity of these compounds. nih.govugr.es For instance, in dual histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine ring was found to be crucial for high affinity at the sigma-1 receptor. nih.govugr.es Similarly, certain piperazine (B1678402) derivatives have been shown to act as PAMs of the A1 adenosine (B11128) receptor. nih.gov The ability of piperidine-containing compounds to act as allosteric modulators opens up therapeutic possibilities beyond simple receptor agonism or antagonism.
Table 2: Piperidine Derivatives as Allosteric Modulators
| Compound Class | Receptor Target | Type of Modulation | Therapeutic Area |
|---|---|---|---|
| 4-Aryl piperidine amides | mGluR5 | Positive Allosteric Modulator (PAM) | Schizophrenia |
| Piperidine derivatives | Sigma-1 Receptor | Antagonist (with allosteric properties) | Pain |
| Piperazine derivatives | A1 Adenosine Receptor | Positive Allosteric Modulator (PAM) | Chronic Pain |
Computational Modeling of Ligand-Receptor Complexes
Computational modeling plays a vital role in understanding the interactions between piperidine derivatives and their receptor targets. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding poses of ligands and to characterize the key interactions that stabilize the ligand-receptor complex. nih.govrsc.org
For example, computational studies on piperidine-based sigma-1 receptor ligands have helped to elucidate their binding mode. nih.govrsc.org These studies have shown that the piperidine nitrogen atom can act as a positive ionizable group, interacting with key amino acid residues in the receptor's binding site. nih.gov The models also highlight the importance of hydrophobic interactions between the ligand and the receptor. nih.gov By providing a detailed, three-dimensional view of the ligand-receptor complex, computational modeling can guide the structure-based design of new and improved piperidine-based ligands with enhanced affinity and selectivity. rsc.org
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a molecule relates to its biological activity. youtube.com By systematically modifying a lead compound and evaluating the resulting analogues, medicinal chemists can identify the key chemical features responsible for its desired pharmacological effect. nih.gov This knowledge allows for the rational design of molecules with optimized potency, selectivity, and pharmacokinetic properties. youtube.comnih.gov
Impact of Substituent Modifications on Biological Potency
The biological activity of piperidine-based compounds can be significantly altered by modifying the substituents on the piperidine ring and associated side chains. A prime example is seen in the development of HIV-1 protease inhibitors, where the piperidine scaffold can serve as a P2-ligand, interacting with the S2 subsite of the enzyme.
In a study developing novel HIV-1 protease inhibitors, researchers synthesized a series of compounds with varied piperidine-based P2-ligands. plos.org The stereochemistry and the position of substituents on the piperidine ring were found to be critical for inhibitory potency. For instance, compounds featuring a (R)-piperidine-3-carboxamide as the P2-ligand demonstrated superior activity compared to other analogues. plos.org The most potent compound from this series, 22a , which incorporates a (R)-piperidine-3-carboxamide at the P2 position and a 4-methoxylphenylsulfonamide as the P2'-ligand, exhibited an IC₅₀ value of 3.61 nM against HIV-1 protease. plos.org This highlights the decisive role that specific substitutions on the piperidine scaffold play in achieving high-affinity binding to the biological target. plos.org
The following interactive table details the SAR of selected HIV-1 protease inhibitors, illustrating how modifications to the P2-ligand (piperidine moiety) and P2'-ligand influence enzymatic inhibition.
| Compound | P2-Ligand (Piperidine Moiety) | P2'-Ligand | IC₅₀ (nM) plos.org |
| 19a | Piperidine-4-carboxylic acid | 4-methoxyphenylsulfonamide | 10.42 |
| 20a | (S)-Piperidine-3-carboxylic acid | 4-methoxyphenylsulfonamide | 16.58 |
| 22a | (R)-Piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 3.61 |
| 22b | (R)-Piperidine-3-carboxamide | 4-fluorophenylsulfonamide | 4.13 |
| 22c | (R)-Piperidine-3-carboxamide | 4-chlorophenylsulfonamide | 6.27 |
Note: Lower IC₅₀ values indicate greater potency.
Pharmacophore Development for Piperidine-Based Inhibitors
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. frontiersin.org A pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds that are likely to be active at the target of interest. frontiersin.orgnih.gov
For piperidine-based inhibitors, pharmacophore models have been successfully developed to guide the discovery of new therapeutic agents. In a study focused on CCR5 antagonists, which are a class of anti-HIV-1 agents, researchers generated predictive pharmacophore models for a large series of piperidine- and piperazine-based compounds. nih.govacs.org The most predictive model consisted of five essential features: two hydrogen bond acceptors and three hydrophobic regions. nih.govacs.org
This five-point pharmacophore model demonstrated a high correlation (r = 0.920) between the predicted and actual biological activities of the training set molecules, whose potencies ranged from 0.1 to 1300 nM. nih.govacs.org The model was rigorously validated using a large test set of 78 molecules and by employing the CatScramble technique, which confirmed that the model's predictive power was not due to chance correlation. nih.govacs.org Such validated models provide high confidence in their utility for virtual screening to identify new chemical entities and for predicting the biological activity of compounds before undertaking costly synthesis. nih.gov
Key Features of a Piperidine-Based CCR5 Antagonist Pharmacophore Model: nih.govacs.org
Two Hydrogen Bond Acceptors (HBA): These features represent specific atoms in the molecule that can accept a hydrogen bond from the receptor, which is a critical interaction for binding affinity.
Multi-Target Drug Design Considerations for Piperidine Scaffolds
Complex diseases like Alzheimer's often involve multiple pathological pathways, making it advantageous to design drugs that can interact with several biological targets simultaneously. nih.govnih.gov This "multi-target-directed ligand" (MTDL) approach aims to achieve a synergistic therapeutic effect that may not be possible with single-target agents. nih.gov The piperidine scaffold is a versatile framework that can be elaborated to incorporate pharmacophoric elements necessary for binding to different targets. nih.gov
A notable example is the development of multi-target ligands for Alzheimer's disease derived from the natural piperidine alkaloid, piperine. nih.gov Researchers synthesized a series of compounds designed to simultaneously inhibit cholinesterases (AChE and BuChE), beta-secretase 1 (BACE1), and the aggregation of amyloid-beta (Aβ) peptides. nih.gov One of the most promising compounds, PD07 , demonstrated significant inhibitory activity against all these targets in vitro. nih.gov
The design strategy involves using the piperidine scaffold as a core structure and attaching different functional groups that can interact with the distinct binding sites of each target protein. nih.govnih.gov Molecular docking and simulation studies confirmed that compound PD07 could establish key binding interactions within the active sites of AChE, BuChE, and BACE1. nih.gov This work illustrates that the piperidine scaffold is a valuable starting point for creating MTDLs, offering a robust framework that can be chemically modified to achieve a desired polypharmacological profile for treating complex diseases. nih.gov
Natural Occurrence and Biosynthetic Investigations of Piperidine Derivatives
Isolation from Biological Sources (e.g., Plants, Microorganisms, Metabolomes)
Piperidine (B6355638) alkaloids are well-documented secondary metabolites in the plant kingdom, but their presence extends to microorganisms and animal metabolomes. researchgate.netwikipedia.org The compound 2-propylpiperidine, an analogue of 2-propionylpiperidine, is famously known as coniine, the toxic alkaloid from poison hemlock (Conium maculatum). nih.govresearchgate.net Research has identified several piperidine derivatives from various natural sources.
While direct isolation of this compound from natural sources is not extensively documented, its structural analogues and potential derivatives have been identified in various biological contexts. For instance, (S)-2-propylpiperidine (coniine) has been reported in plants such as Sarracenia flava (pitcher plant) and black elderberry. nih.gov In the context of human metabolomics, studies related to pyridoxine-dependent epilepsy, an inborn error of lysine (B10760008) metabolism, have proposed 6-propionylpiperidine-2-carboxylic acid as a plausible structure for a newly detected biomarker. nih.govacs.org This finding suggests that propionyl-substituted piperidines can arise from endogenous metabolic pathways. nih.govacs.org
The following table summarizes the isolation of notable piperidine alkaloids, including close analogues of this compound, from various biological sources.
| Compound Name | Biological Source | Organism Type | Reference(s) |
| Piperidine | Black Pepper (Piper nigrum) | Plant | wikipedia.org |
| Coniine (2-propylpiperidine) | Poison Hemlock (Conium maculatum) | Plant | nih.govresearchgate.net |
| (S)-2-Propylpiperidine | Black Elderberry | Plant | nih.gov |
| (S)-2-Propylpiperidine | Devil's Tongue (Amorphophallus rivieri) | Plant | nih.gov |
| Coniine | Yellow Pitcher Plant (Sarracenia flava) | Plant | nih.gov |
| Anabasine | Tree Tobacco (Nicotiana glauca) | Plant | wikipedia.org |
| Lobeline | Indian Tobacco (Lobelia inflata) | Plant | researchgate.net |
| Solenopsin | Fire Ants (Solenopsis invicta) | Animal | wikipedia.org |
| 6-Propionylpiperidine-2-carboxylic acid | Human Metabolome (Proposed) | Animal | nih.govacs.org |
| Piperine | Black Pepper (Piper nigrum) | Plant | researchgate.net |
Postulated Biosynthetic Pathways for Piperidine Alkaloids and Analogues
The biosynthesis of the piperidine ring in nature predominantly originates from the amino acid L-lysine. researchgate.netnih.gov The pathway is a classic example of how primary metabolites are converted into structurally complex secondary metabolites.
The central intermediate in the formation of many piperidine alkaloids is Δ1-piperideine. researchgate.netwiley-vch.de Its formation from L-lysine can occur via two primary routes:
The Cadaverine (B124047) Pathway: This long-established pathway involves two main enzymatic steps. First, L-lysine is decarboxylated by lysine decarboxylase (LDC) to yield cadaverine. researchgate.netrsc.org Subsequently, cadaverine undergoes oxidative deamination, catalyzed by a copper amine oxidase, to form 5-aminopentanal, which spontaneously cyclizes to Δ1-piperideine. researchgate.netresearchgate.net
The Δ1-Piperideine Synthase (PS) Pathway: More recent research has uncovered a more direct, non-symmetric route in plants like Flueggea suffruticosa. biorxiv.org A single pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, Δ1-piperideine synthase (PS), catalyzes the direct oxidative deamination of the ε-amino group of lysine to form Δ1-piperideine without a free cadaverine intermediate. biorxiv.org
Once formed, the electrophilic imine of Δ1-piperideine serves as a crucial branching point. It can react with various nucleophiles to generate the wide diversity of 2-substituted piperidine alkaloids. wiley-vch.de For alkaloids like coniine (2-propylpiperidine), the side chain is believed to be constructed via a polyketide pathway. researchgate.net This process likely involves a polyketide synthase (PKS) that catalyzes the condensation of a starter unit (e.g., butyryl-CoA for coniine) with extender units like malonyl-CoA. The resulting polyketide chain then undergoes amination, likely via a transaminase, and cyclization to form the 2-alkyl-piperidine structure. researchgate.net By analogy, the biosynthesis of this compound would likely involve a similar mechanism, potentially utilizing propionyl-CoA as a starter unit in the polyketide assembly.
The key steps in the biosynthesis are outlined in the table below.
| Step | Precursor(s) | Key Intermediate(s) | Enzyme(s) | Resulting Alkaloid Class | Reference(s) |
| Lysine Decarboxylation | L-Lysine | Cadaverine | Lysine Decarboxylase (LDC) | Piperidine Alkaloids | researchgate.netrsc.org |
| Oxidative Deamination | Cadaverine | 5-Aminopentanal, Δ1-Piperideine | Copper Amine Oxidase | Piperidine Alkaloids | researchgate.netresearchgate.net |
| Direct Synthesis | L-Lysine | Δ1-Piperideine | Δ1-Piperideine Synthase (PS) | Piperidine Alkaloids | biorxiv.org |
| Side Chain Elaboration | Δ1-Piperideine, Acyl-CoAs (e.g., Butyryl-CoA) | Polyketide Intermediates | Polyketide Synthase (PKS), Transaminase | 2-Alkylpiperidines (e.g., Coniine) | researchgate.net |
| Dimerization | Δ1-Piperideine | Tetrahydroanabasine | Potentially Enzymatic | Quinolizidine Alkaloids | wiley-vch.dersc.orgmdpi.com |
Biomimetic Synthesis Approaches for Naturally Occurring Analogues
The understanding of biosynthetic pathways has inspired chemists to develop biomimetic (bio-inspired) syntheses that mimic nature's strategies. engineering.org.cn These approaches often offer elegant and efficient routes to complex natural products and their analogues by replicating key biosynthetic steps, such as the formation and reaction of the Δ1-piperideine intermediate. nih.govacs.orgrsc.org
A notable biomimetic strategy involves the in-situ generation of Δ1-piperideine, which is then reacted with a suitable nucleophile. For example, researchers have developed an organocatalytic asymmetric synthesis of 2-substituted piperidine alkaloids, including pelletierine (B1199966) analogues. nih.govacs.org This method employs the cheap and naturally derived organocatalyst (L)-proline to mediate the reaction between cyclic imines like Δ1-piperideine and carbonyl compounds, achieving good yields and high enantioselectivity. acs.org This process mimics the enzyme-catalyzed condensation reactions that occur in nature.
Another powerful biomimetic approach utilizes multi-enzyme cascades. A one-pot synthesis of 2-substituted N-heterocycle alkaloids has been developed by combining a lipase (B570770) with an α,ω-diamine transaminase. rsc.org This system mimics the sequential enzymatic transformations of the natural pathway, demonstrating how biological catalysts can be harnessed for efficient chemical synthesis.
These bio-inspired syntheses are not only valuable for producing natural products but also for creating novel analogues for further study. nih.govmdpi.com The table below highlights some biomimetic approaches relevant to the synthesis of 2-substituted piperidines.
| Synthesis Target | Biomimetic Strategy | Key Reaction / Intermediate | Catalyst / System | Reference(s) |
| (+)-Pelletierine & Analogues | Organocatalytic Asymmetric Synthesis | Reaction of Δ1-piperideine with ketones | (L)-Proline | nih.govacs.org |
| 2-Substituted N-Heterocycles | Multi-Enzyme Cascade | One-pot hydrolysis, transamination, and decarboxylative Mannich reaction | Lipase and α,ω-Diamine Transaminase | rsc.org |
| Halicyclamine Bicyclic Core | Bioinspired Cyclization | Tetraaldehyde condensation with a primary amine | N/A (mimics proposed biosynthesis) | mdpi.com |
| L-Arogenate Analogues | "Reverse Biomimetic" Synthesis | Carboxylative dearomatization of L-tyrosine | N-chloroformylimidazolidinone | bris.ac.uk |
| Phloroglucinol Meroterpenoids | Bioinspired Cycloaddition | Hetero-Diels–Alder reaction between an ortho-quinone methide and (−)-β-caryophyllene | N/A (mimics proposed biosynthesis) | nih.gov |
Theoretical and Computational Chemistry Studies on 2 Propionylpiperidine Scaffolds
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for exploring the electronic structure and predicting the reactivity of molecules. dntb.gov.uanih.govsmu.edu These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its chemical behavior. mckgroup.org For piperidine (B6355638) derivatives, DFT has been successfully used to analyze molecular structures and vibrational spectra. wikipedia.org
The electrophilic and nucleophilic regions of a molecule can be visualized using a molecular electrostatic potential (MEP) map, while global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of reactivity. wikipedia.org Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within a molecule. wikipedia.org
Table 1: Global Reactivity Descriptors Calculated for Piperidine Derivatives using DFT
| Descriptor | Definition | Typical Application |
| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO | Indicates chemical reactivity and stability |
| Global Hardness (η) | Resistance to change in electron distribution | Measures the molecule's resistance to deformation |
| Electrophilicity Index (ω) | Propensity to accept electrons | Quantifies the electrophilic nature of a molecule |
| Nucleophilicity Index (N) | Propensity to donate electrons | Quantifies the nucleophilic nature of a molecule |
This table illustrates the types of global reactivity descriptors that can be calculated using quantum chemical methods to understand the reactivity of molecules like 2-propionylpiperidine. The values are dependent on the specific molecule and the level of theory used.
A primary application of quantum chemistry is the elucidation of reaction mechanisms. nih.govchemrxiv.org By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the energy barriers that separate them. nih.gov This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions. The study of energy landscapes provides a framework for understanding the properties of molecules based on their underlying potential energy surface. computabio.com
A significant strength of computational chemistry is its ability to predict spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra, with a high degree of accuracy. nih.govfrontiersin.org This predictive power is invaluable for identifying unknown compounds or for confirming the structure of newly synthesized molecules. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies and thus predicting UV-Vis absorption and emission spectra. huji.ac.il
A notable example of this application is the identification of novel biomarkers in pyridoxine-dependent epilepsy. In a study by van der Meer and colleagues (2021), infrared ion spectroscopy was combined with quantum-chemical calculations to identify unknown metabolites. nih.gov One of the plausible structures proposed was 6-propionylpiperidine-2-carboxylic acid, a close analog of this compound. nih.gov The researchers used DFT calculations at the B3LYP/6–31++G(d,p) level to predict the IR spectra of candidate molecules. nih.gov By comparing the computationally predicted spectra with the experimental IR spectra of the unknown biomarkers, they were able to gain strong evidence for the general chemical structure of the new compounds. nih.gov This approach mitigates the need for synthesizing numerous potential reference standards, showcasing the power of in silico spectroscopy. nih.gov
Table 2: Comparison of Experimental and Predicted Spectroscopic Data for a Piperidine Derivative
| Spectroscopic Technique | Experimental Observation | Computational Prediction (Method) | Correlation |
| FT-IR (cm⁻¹) | Characteristic carbonyl and N-H stretching frequencies. nih.gov | Predicted vibrational frequencies (DFT/B3LYP). nih.gov | Good agreement, allowing for structural elucidation. nih.gov |
| ¹H NMR (ppm) | Chemical shifts and coupling constants. | Calculated chemical shifts (GIAO method). | Often shows good linear correlation, though deviations can occur. |
| ¹³C NMR (ppm) | Chemical shifts of carbon atoms. | Calculated chemical shifts (GIAO method). | Typically exhibits strong linear correlation with experimental data. |
| UV-Vis (nm) | Absorption maxima (λmax). nih.gov | Excitation energies (TD-DFT). nih.gov | Can accurately predict λmax with appropriate functional choice. nih.gov |
This table provides an illustrative example of how different spectroscopic data can be predicted computationally and compared with experimental results for piperidine-containing molecules.
Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of a ligand like this compound and its interactions with a biological target, such as a receptor or enzyme. These simulations provide detailed information on binding modes, interaction energies, and the stability of the ligand-target complex.
In the context of piperidine alkaloids, MD simulations have been used to elucidate the molecular basis for their biological activity. For example, simulations of semi-synthetic piperidine alkaloid derivatives with acetylcholinesterase (AChE) revealed that the more active compound had a more favorable interaction with the target protein and a lower desolvation cost. Such studies typically analyze parameters like root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to understand the compactness of the system over the simulation time. The binding free energy between the ligand and the target can also be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach.
Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Target Complexes
| Parameter | Description | Insight Provided |
| RMSD | Measures the average deviation of atomic positions from a reference structure | Assesses the overall stability of the protein-ligand complex during the simulation |
| RMSF | Measures the fluctuation of individual residues around their average position | Identifies flexible and rigid regions of the protein upon ligand binding |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure | Indicates conformational changes (e.g., opening or closing) of the protein |
| Hydrogen Bonds | Number and duration of hydrogen bonds between ligand and target | Highlights key specific interactions responsible for binding affinity |
| Binding Free Energy | The overall energy change upon ligand binding (e.g., via MM-PBSA) | Quantifies the strength of the ligand-target interaction |
This interactive table outlines common metrics used in MD simulations to characterize the interaction between a ligand and its biological target. These would be the standard analyses in a hypothetical MD study of this compound.
In Silico Approaches for Predicting Molecular Behavior and Interactions
The term "in silico" encompasses a wide range of computational methods used to predict the properties and interactions of molecules. gromacs.org These approaches are particularly valuable in the early stages of drug discovery for filtering large compound libraries and prioritizing candidates for experimental testing. For a molecule like this compound, in silico tools can predict a variety of physicochemical properties and potential biological activities.
Molecular docking is a widely used in silico technique to predict the preferred binding orientation of a ligand to a target protein. It employs scoring functions to estimate the binding affinity, allowing for the rapid screening of virtual compound libraries against a specific target. For piperidine alkaloids, docking studies have been used to understand their interaction with enzymes like acetylcholinesterase, revealing key interactions with the active site.
Beyond binding prediction, in silico models can also forecast a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. gromacs.org These predictions are crucial for assessing the drug-likeness of a compound. For instance, online tools can predict properties such as water solubility, blood-brain barrier permeability, and potential toxicity based on the molecular structure. gromacs.org While no specific in silico studies on this compound are prominently published, the methodologies are well-established and routinely applied to novel chemical entities.
Table 4: Common In Silico Predictions for a Novel Compound
| Property Type | Predicted Parameter | Relevance |
| Physicochemical | logP (Lipophilicity) | Influences absorption and distribution |
| Water Solubility (logS) | Affects bioavailability and formulation | |
| Polar Surface Area (PSA) | Relates to membrane permeability | |
| Pharmacokinetic (ADME) | Human Intestinal Absorption | Predicts oral bioavailability |
| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS activity | |
| Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions | |
| Toxicity | Mutagenicity (e.g., AMES test) | Assesses potential to cause genetic mutations |
| Hepatotoxicity | Predicts potential for liver damage |
This table summarizes the types of predictions that can be made using in silico tools to evaluate the potential of a compound like this compound as a drug candidate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
